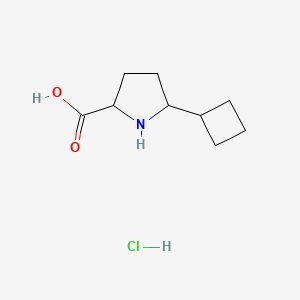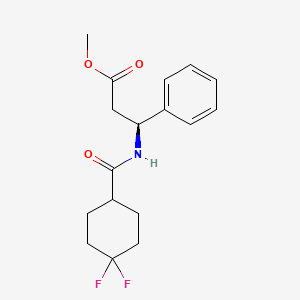
(S)-Methyl 3-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc” is a special chemical offered by several providers . It’s a metabolite of Maraviroc , which is an antiretroviral drug used in the treatment of HIV .
Molecular Structure Analysis
The molecular formula of this compound is C13 H22 N4 O, and it has a molecular weight of 250.34 .Scientific Research Applications
Polymer Synthesis and Biomedical Applications
Polyhydroxyalkanoates (PHAs) : Research on PHAs, a class of biodegradable polymers, could be relevant. These polymers are synthesized by bacteria under specific conditions and have promising applications due to their biodegradability and biocompatibility. The synthesis, properties, and applications of PHAs have been explored, highlighting their potential in replacing petroleum-based plastics and in medical applications (A. Amara, 2010; M. Grigore et al., 2019).
Ionic Liquids for Separation Processes : The use of ionic liquids in separation processes, such as the separation of hexane/hex-1-ene, has been reviewed, showcasing the role of certain compounds in enhancing the efficiency of chemical separations. This research might intersect with the study of various organic solvents and their applications in chemical synthesis and processing (U. Domańska et al., 2016).
Biomedical Applications of PHAs : PHAs have also been investigated for their potential in biomedical applications, including drug delivery systems and biodegradable implants. The versatility of these materials, coupled with their non-toxicity and biocompatibility, makes them suitable candidates for various medical uses (M. Grigore et al., 2019).
Fluorescent Chemosensors : Research on the development of fluorescent chemosensors based on specific organic compounds for detecting metal ions, anions, and neutral molecules demonstrates the intersection of organic chemistry with sensor technology. This area of study could be relevant to understanding the applications of complex organic molecules in analytical chemistry (P. Roy, 2021).
Safety and Hazards
properties
CAS RN |
948592-19-6 |
|---|---|
Product Name |
(S)-Methyl 3-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate |
Molecular Formula |
C17H21F2NO3 |
Molecular Weight |
325.35 g/mol |
IUPAC Name |
methyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C17H21F2NO3/c1-23-15(21)11-14(12-5-3-2-4-6-12)20-16(22)13-7-9-17(18,19)10-8-13/h2-6,13-14H,7-11H2,1H3,(H,20,22)/t14-/m0/s1 |
InChI Key |
SFAUOZPRUQNOOT-AWEZNQCLSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
SMILES |
COC(=O)CC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




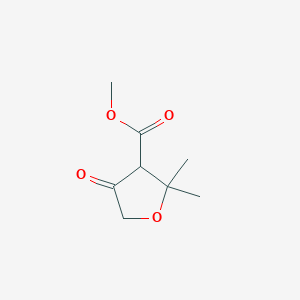
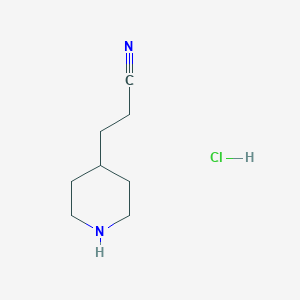
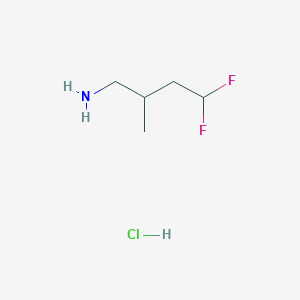
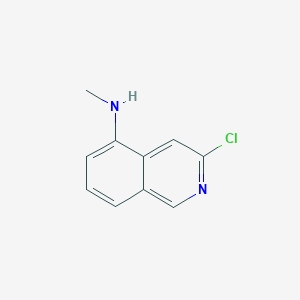
![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435267.png)

![2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435270.png)
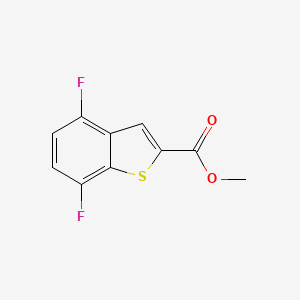
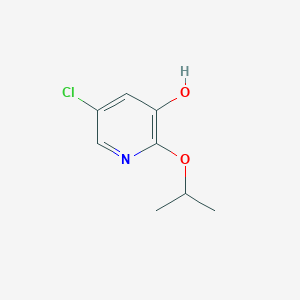
![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)
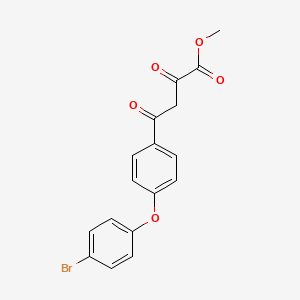
![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)
